Anion-Specific Activity and Stability: Chloride vs. Sulfate/Acetate
The presence of different anions in solution has a quantifiable and divergent impact on lysozyme activity and thermal stability. Lysozyme in the presence of chloride (chaotropic anion) exhibits decreased stability and inhibited enzymatic activity compared to kosmotropic anions like sulfate and acetate . This is a direct consequence of the Hofmeister effect, where anions interact with the protein's surface .
| Evidence Dimension | Effect of Anion on Lysozyme Stability and Activity |
|---|---|
| Target Compound Data | Chloride (Cl-) anions decrease lysozyme stability and inhibit its enzymatic activity. |
| Comparator Or Baseline | Sulfate (SO4 2-) and Acetate (CH3COO-) anions increase lysozyme stability and activate the enzyme. |
| Quantified Difference | Qualitative directional change based on Hofmeister series position; specific activity and stability follow the Hofmeister series. |
| Conditions | Studied via fluorescence spectroscopy and differential scanning calorimetry (DSC) in the presence of sodium salts. |
Why This Matters
This evidence is critical for applications where enzyme activity and longevity are paramount, such as in biochemical assays or industrial biocatalysis, as the choice of counterion directly impacts performance.
